5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine
Description
5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is a highly fluorinated pyridine derivative characterized by a bromine atom at the 5-position, a pentafluoroethyl group (-C₂F₅) at the 2-position, and a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to the class of halogenated pyridines, which are widely used in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Properties
Molecular Formula |
C8H2BrF8N |
|---|---|
Molecular Weight |
344.00 g/mol |
IUPAC Name |
5-bromo-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2BrF8N/c9-3-1-4(7(12,13)14)5(18-2-3)6(10,11)8(15,16)17/h1-2H |
InChI Key |
AMGQFWDRHYYKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine typically involves the introduction of bromine, pentafluoroethyl, and trifluoromethyl groups onto a pyridine ring. One common method is the bromination of a pre-fluorinated pyridine derivative using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent.
Fluorination: Use of fluorinating agents such as Selectfluor or Deoxo-Fluor.
Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.
Major Products:
- Substituted pyridines with various functional groups replacing the bromine atom.
- Coupled products with aryl or alkyl groups attached to the pyridine ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position Sensitivity : The position of bromine and fluorine-containing groups significantly impacts reactivity. For example, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) is optimized for cross-coupling due to the electron-withdrawing trifluoromethyl and chlorine groups . In contrast, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine may exhibit reduced steric hindrance for catalytic reactions .
Fluorine Content : The pentafluoroethyl group in the target compound provides superior metabolic stability compared to simpler fluorinated analogs, making it valuable in drug design.
Halogen Diversity : Iodine or chlorine substituents (e.g., in and ) alter electronic properties and reaction pathways, favoring substitutions over eliminations .
Reactivity in Cross-Coupling Reactions
Bromopyridines with trifluoromethyl groups are pivotal in palladium-catalyzed reactions. For instance, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine serves as a precursor for fungicides and herbicides due to its compatibility with Suzuki-Miyaura couplings . The target compound’s pentafluoroethyl group may further enhance stability in harsh reaction conditions.
Biological Activity
5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is a fluorinated pyridine derivative that exhibits significant biological activity due to its unique structural characteristics. The compound features a bromine atom, a pentafluoroethyl group, and a trifluoromethyl group, which collectively enhance its chemical reactivity and potential interactions with biological targets.
The molecular formula of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is , with a molecular weight of approximately 343.999 g/mol. The presence of multiple fluorinated groups imparts strong electron-withdrawing properties, which are crucial for its stability and reactivity in various chemical environments.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the fluorinated groups enhances its binding affinity and selectivity, potentially leading to more potent effects in biological systems. This property makes it a candidate for drug development and biochemical research.
Biological Activity Overview
Potential Applications:
- Pharmaceutical Development : The compound has shown promise in modulating enzyme activity and receptor binding, making it suitable for drug discovery efforts targeting various diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although specific mechanisms remain to be elucidated.
- Anticancer Activity : Research indicates potential anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Antimicrobial | Exhibits inhibitory effects on certain bacterial strains. |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. |
| Enzyme Modulation | Alters the activity of specific enzymes involved in metabolic pathways. |
Case Study: Enzyme Interaction
In a study examining the interaction of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine with methionyl-tRNA synthetase from Trypanosoma brucei, it was found that fluorination significantly improved the binding affinity and bioavailability of the inhibitors derived from this compound. This suggests that similar modifications could enhance therapeutic efficacy against parasitic infections .
Synthesis and Research Applications
The synthesis of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine typically involves multi-step processes including halogenation, fluorination, and coupling reactions. The synthetic routes are designed to produce high yields while maintaining the integrity of the functional groups critical for biological activity.
Research Applications
- Structure-Activity Relationship Studies : The compound serves as a valuable scaffold for investigating the effects of fluorination on biological activity.
- Development of Advanced Materials : Its unique properties make it suitable for applications in materials science, including polymer development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
